N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
Molecular Formula |
C25H23N5O5 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H23N5O5/c26-22-17(24(31)27-12-15-6-7-19-20(10-15)35-14-34-19)11-18-23(30(22)13-16-4-3-9-33-16)28-21-5-1-2-8-29(21)25(18)32/h1-2,5-8,10-11,16,26H,3-4,9,12-14H2,(H,27,31) |
InChI Key |
JXYZTYFGUPFAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N6C=CC=CC6=N3 |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of Safrole
Safrole (1,3-benzodioxol-5-ylpropene) undergoes nitration at the para position using nitric acid in acetic anhydride, followed by catalytic hydrogenation (H₂/Pd-C) to yield 5-nitro-1,3-benzodioxole. Subsequent reduction with LiAlH₄ converts the nitro group to an amine, producing 1,3-benzodioxol-5-ylmethanamine.
Reaction Conditions :
-
Nitration: 0°C, 2 h, 85% yield.
-
Hydrogenation: 50 psi H₂, RT, 90% yield.
Construction of the Triazatricyclic Core
Formation of the Pyridone Intermediate
A pyridone derivative is synthesized by condensing 2-aminopyridine with ethyl acetoacetate under acidic conditions (HCl, reflux), yielding 6-methyl-2-pyridone.
Cyclization to Triazatricyclo Skeleton
Introduction of the Carboxamide Group
Activation of the Carboxylic Acid
Intermediate A’s carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 1,3-benzodioxol-5-ylmethanamine in dichloromethane (DCM) at 0°C.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acyl chloride formation | SOCl₂, reflux, 2 h | 95% |
| Amidation | DCM, 0°C → RT, 12 h | 88% |
Optimization and Challenges
Regioselectivity in Cyclization
The triazatricyclo core’s formation is sensitive to reaction stoichiometry. Excess POCl₂ leads to over-chlorination, reducing yields by 30%.
Stability of the Oxolane Group
The oxolan-2-ylmethyl group is prone to ring-opening under strong acidic conditions. Using mild bases (e.g., NaHCO₃) during workup preserves integrity.
Alternative Routes
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound’s triazatricyclic core distinguishes it from simpler bicyclic or monocyclic analogues. Below is a comparative analysis with selected compounds from literature:
Functional and Electronic Comparisons
- Triazatricyclic vs.
- Benzodioxole vs. Benzothiazole : The benzodioxole group in the target compound may confer greater metabolic stability than benzothiazole derivatives, which are prone to oxidative metabolism .
- Oxolane vs. Thiadiazole Substituents : The oxolane methyl group likely increases lipophilicity (logP) compared to the polar thiadiazole in β-lactam antibiotics, impacting bioavailability .
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns in the triazatricyclic core (e.g., N–H···O interactions) could differ significantly from imidazole or β-lactam analogues. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving these motifs, which influence solubility and crystal packing .
Research Findings and Implications
- QSAR Considerations : The triazatricyclic system’s van der Waals volume and polar surface area likely differ from simpler cores, affecting pharmacokinetic properties .
- Thermodynamic Stability : The oxolane substituent may stabilize the molecule via intramolecular H-bonding with the carboxamide, a feature absent in tert-butoxyglycyl imidazoles .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities due to its unique structural features. This article explores its biological activity based on existing research and findings.
Structural Characteristics
The compound features a tricyclic structure with multiple functional groups including an imino group and a carboxamide group. The presence of the benzodioxole moiety suggests that it may interact favorably with biological systems, potentially leading to various pharmacological effects.
Potential Biological Activities
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following are potential activities associated with this compound:
- Antimicrobial Activity : Compounds containing benzodioxole structures have been reported to possess antimicrobial properties. This may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anticancer Properties : The structural complexity and presence of nitrogen-containing groups suggest potential anticancer activity. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its biological effects is crucial for assessing its therapeutic potential:
- Molecular Docking Studies : Computational studies can predict how this compound interacts with various biological targets such as enzymes and receptors.
- Binding Affinity Assessments : Techniques like surface plasmon resonance can elucidate binding affinities with target proteins.
- In Vitro Studies : Laboratory experiments involving cell cultures can provide insights into the compound's efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
